{[(Benzyloxy)carbonyl](2-oxo-2-phenylethyl)amino}acetic acid
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Overview
Description
{(Benzyloxy)carbonylamino}acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a phenylethyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(Benzyloxy)carbonylamino}acetic acid typically involves multiple steps, including protection, coupling, and deprotection reactions. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected amino acid with a phenylethyl ketone derivative under acidic or basic conditions. Finally, the deprotection of the Cbz group yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and various substituted benzyl compounds.
Scientific Research Applications
Chemistry
In chemistry, {(Benzyloxy)carbonylamino}acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of {(Benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the phenylethyl and aminoacetic acid moieties can participate in binding interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzyloxycarbonyl Glycine: Similar in structure but lacks the phenylethyl group.
Phenylacetic Acid: Contains the phenylethyl group but lacks the benzyloxycarbonyl and aminoacetic acid moieties.
N-Benzyloxycarbonyl-L-phenylalanine: Contains both the benzyloxycarbonyl and phenylethyl groups but differs in the amino acid component.
Uniqueness
The uniqueness of {(Benzyloxy)carbonylamino}acetic acid lies in its combination of functional groups, which allows for versatile chemical reactivity and potential applications across various fields. Its structure enables it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
579466-88-9 |
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Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[phenacyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H17NO5/c20-16(15-9-5-2-6-10-15)11-19(12-17(21)22)18(23)24-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,22) |
InChI Key |
LDTGBVFGIGDTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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